Lapatinib 2-Fluoro Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

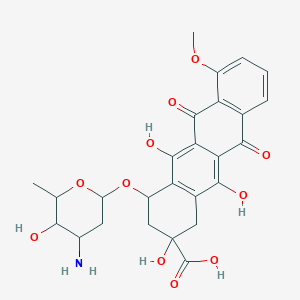

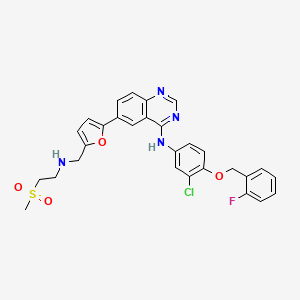

Lapatinib 2-Fluoro Impurity is a variant of Lapatinib, a drug used to treat certain types of breast cancer . It’s an impurity that can be found in Lapatinib during its synthesis .

Molecular Structure Analysis

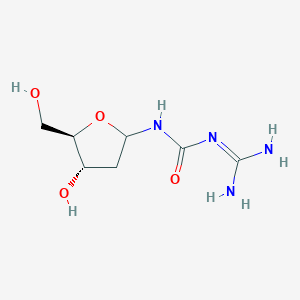

The molecular formula of Lapatinib 2-Fluoro Impurity is C29H26ClFN4O4S . The molecular weight is 581.07 . The IUPAC name is N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine .Scientific Research Applications

I have conducted several searches to find detailed information on the unique applications of “Lapatinib 2-Fluoro Impurity” also known as “3-Desfluoro 2-Fluoro Lapatinib”. However, the specific details you are looking for are not readily available in the search results.

Lapatinib impurities, in general, are used in pharmaceutical research for product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies. They also play a role in the identification of unknown impurities and the assessment of genotoxic potential .

Mechanism of Action

Target of Action

Lapatinib 2-Fluoro Impurity, also known as 3-Desfluoro 2-Fluoro Lapatinib, primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .

Mode of Action

Lapatinib 2-Fluoro Impurity acts as a tyrosine kinase inhibitor. It binds to the intracellular phosphorylation domain of its targets, HER2 and EGFR, to prevent receptor autophosphorylation upon ligand binding . This inhibits the activation of these receptors, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of HER2 and EGFR by Lapatinib 2-Fluoro Impurity affects two major downstream signaling pathways: the PI3K/AKT/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway . These pathways are involved in cell growth, survival, and differentiation . The disruption of these pathways by Lapatinib 2-Fluoro Impurity can lead to the inhibition of tumor growth .

Pharmacokinetics

The pharmacokinetics of Lapatinib 2-Fluoro Impurity involves its absorption, distribution, metabolism, and excretion (ADME). Lapatinib is orally administered and has variable bioavailability . It is highly protein-bound (>99%) and is primarily metabolized in the liver, mostly by CYP3A-mediated processes . The elimination half-life of Lapatinib is approximately 24 hours with repeated dosing .

Result of Action

The inhibition of HER2 and EGFR by Lapatinib 2-Fluoro Impurity results in the disruption of cell signaling pathways that regulate cell growth and survival . This leads to the inhibition of tumor growth and enhanced apoptosis . Resistance to lapatinib can occur due to loss-of-function mutations of certain genes, leading to re-activation of the mapk and pi3k pathways .

Action Environment

The action of Lapatinib 2-Fluoro Impurity can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the drug’s binding affinity . Additionally, the drug’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

Future Directions

While specific future directions for Lapatinib 2-Fluoro Impurity are not provided, research into Lapatinib and its derivatives continues to be a significant area of interest in the treatment of breast cancer . Further indications such as HER2-positive refractory metastatic colorectal cancer may arise in the future .

properties

IUPAC Name |

N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSNUFCAWIGPSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClFN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)